An In-depth Technical Guide to 2-Mercaptoethylguanidine: Properties, Synthesis, and Applications

An In-depth Technical Guide to 2-Mercaptoethylguanidine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Mercaptoethylguanidine (2-MEG), a compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, provide detailed experimental protocols, and explore its applications, particularly in the fields of radioprotection and inflammation. This document is designed to be a practical resource, grounding theoretical knowledge in actionable, field-proven insights.

Core Molecular and Physical Characteristics

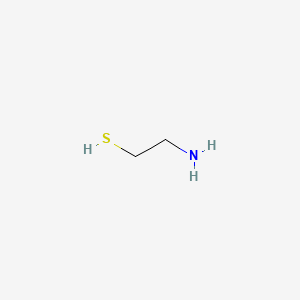

2-Mercaptoethylguanidine, also known as MEG, is a small molecule featuring both a thiol (-SH) and a guanidinium group. This unique combination of functional groups dictates its chemical behavior and biological activity. The guanidinium group, being highly basic, is protonated at physiological pH, rendering the molecule cationic. The thiol group is a key player in its redox activity, particularly its ability to scavenge free radicals.

Chemical and Physical Property Profile

A summary of the key chemical and physical properties of 2-Mercaptoethylguanidine and its common salt forms is presented in Table 1. It is important to note that while data for the free base is limited in publicly available literature, properties of its more common salt forms provide valuable insights. The hemisulfate salt, for instance, is a crystalline solid with a defined melting point, while the hydrochloride and hydrobromide salts are also frequently utilized in research.[1][2][] The log Pow value of less than -1.7 for a salt form suggests that 2-MEG is hydrophilic and not expected to bioaccumulate.[4]

| Property | Value | Source |

| IUPAC Name | 2-(2-sulfanylethyl)guanidine | [5] |

| Synonyms | MEG, 2-Guanidinoethanethiol | [5] |

| CAS Number | 1190-74-5 (free base) | [5] |

| Molecular Formula | C3H9N3S | [5] |

| Molecular Weight | 119.19 g/mol | [5] |

| Melting Point | 177-178 °C (hemisulfate salt) | [2] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL (hemisulfate salt) | [2] |

| log Pow | < -1.7 (salt form, bioaccumulation not expected) | [4] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 65.4 Ų | [1][5] |

Synthesis of 2-Mercaptoethylguanidine

The synthesis of 2-Mercaptoethylguanidine can be approached through several routes, often starting from readily available precursors like cysteamine or its derivatives. A common and effective method involves the guanylation of cysteamine. Below is a detailed, field-proven protocol for the synthesis of 2-Mercaptoethylguanidine hydrobromide from cysteamine hydrochloride and S-methylisothiourea sulfate.

Experimental Protocol: Synthesis from Cysteamine Hydrochloride

Causality Behind Experimental Choices: This protocol utilizes a commercially available and stable starting material, cysteamine hydrochloride. S-methylisothiourea sulfate is an efficient guanylating agent. The reaction is carried out under basic conditions to deprotonate the amine group of cysteamine, making it nucleophilic for the attack on the S-methylisothiourea. The choice of ethanol as a solvent provides good solubility for the reactants and facilitates the reaction. The final product is isolated as the hydrobromide salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (1 equivalent) in ethanol.

-

Basification: To the stirred solution, add a solution of sodium ethoxide (2 equivalents) in ethanol. Stir the mixture at room temperature for 30 minutes.

-

Guanylation: Add S-methylisothiourea sulfate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Acidification and Isolation: To the filtrate, add hydrobromic acid (HBr) until the solution is acidic (pH ~2-3). The product, 2-Mercaptoethylguanidine hydrobromide, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Drying: Dry the purified crystals under vacuum to obtain 2-Mercaptoethylguanidine hydrobromide.

Spectroscopic and Chromatographic Characterization

Accurate characterization of 2-Mercaptoethylguanidine is crucial for its use in research and development. The following sections detail the expected spectral signatures.

Mass Spectrometry (MS)

The mass spectrum of 2-Mercaptoethylguanidine provides valuable information about its molecular weight and fragmentation pattern.

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 119, corresponding to the molecular weight of the free base. An MS/MS spectrum of the protonated molecule ([M+H]+) at m/z 120 shows characteristic fragment ions.[5] The major fragments observed are:

-

m/z 103.1: Loss of ammonia (NH3) from the guanidinium group.

-

m/z 78.1: Cleavage of the C-S bond.

-

m/z 60.2: This is a prominent peak and likely corresponds to the guanidinium moiety.[5]

The fragmentation pattern can be visualized as follows:

Caption: Mechanism of radioprotection by 2-Mercaptoethylguanidine.

Experimental Protocol: In Vitro Radioprotection Assay (Clonogenic Survival Assay)

Causality Behind Experimental Choices: The clonogenic survival assay is a gold standard for assessing the cytotoxic and radioprotective effects of a compound at the cellular level. It directly measures the ability of single cells to proliferate and form colonies after treatment, which is a definitive measure of cell viability and reproductive integrity. The choice of cell line should be relevant to the research question (e.g., a cancer cell line for radiotherapy studies or a normal tissue cell line).

Self-Validating System: The assay includes untreated and irradiated-only controls to establish baseline survival and the effect of radiation alone. A dose-response curve for both the compound and radiation allows for the determination of key parameters like the dose enhancement factor.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, A549) in appropriate media and conditions.

-

Cell Seeding: Seed a known number of cells into multi-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Mercaptoethylguanidine for a defined period (e.g., 1-2 hours) before irradiation. Include a vehicle-only control.

-

Irradiation: Irradiate the plates with a range of doses of ionizing radiation (e.g., X-rays or gamma rays). Include a non-irradiated control group.

-

Post-Irradiation Incubation: Remove the compound-containing media, wash the cells, and add fresh media. Incubate the plates for a period sufficient for colony formation (typically 7-14 days).

-

Colony Staining and Counting: Fix and stain the colonies with a suitable stain (e.g., crystal violet). Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. Determine the dose enhancement factor (DEF) to quantify the radioprotective effect of 2-MEG.

Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

2-MEG is a known inhibitor of the inducible isoform of nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO) during inflammation. [6]Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. 2-MEG also acts as a scavenger of peroxynitrite, a reactive species formed from the reaction of NO with superoxide, which is a potent oxidizing and nitrating agent that contributes to tissue damage in inflammation. [6]

Caption: Dual role of 2-MEG in inhibiting iNOS and scavenging peroxynitrite.

Experimental Protocol: iNOS Inhibition Assay in Macrophages

Causality Behind Experimental Choices: Macrophage cell lines like RAW 264.7 are commonly used to study inflammation as they can be stimulated to produce high levels of NO via iNOS induction. The Griess assay is a simple and reliable colorimetric method to measure nitrite, a stable and quantifiable end-product of NO metabolism in cell culture supernatant.

Self-Validating System: The protocol includes unstimulated and stimulated controls to measure basal and induced NO production. A known iNOS inhibitor can be used as a positive control to validate the assay.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-Mercaptoethylguanidine for 1 hour.

-

iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. Include unstimulated and stimulated (no inhibitor) controls.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of iNOS inhibition by 2-MEG.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Safety Precautions: 2-Mercaptoethylguanidine and its salts should be handled in a well-ventilated area, preferably in a fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [7]Avoid inhalation of dust and contact with skin and eyes. [7]* Toxicity: The acute oral toxicity (LD50) in rats for a related guanidinium compound is 773.6 mg/kg, indicating that it is harmful if swallowed. [4]* Storage: Store 2-Mercaptoethylguanidine and its salts in a tightly sealed container in a cool, dry, and dark place. [8]As it can be hygroscopic and sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is recommended for long-term stability. [8]

Conclusion

2-Mercaptoethylguanidine is a versatile molecule with significant potential in various research and development areas. Its dual functionality as a thiol-containing radical scavenger and a guanidinium-based iNOS inhibitor makes it a valuable tool for studying and potentially mitigating cellular damage from radiation and inflammation. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and practical experimental methodologies to empower researchers in their exploration of this fascinating compound. Adherence to the outlined protocols and safety precautions will ensure reliable and safe handling of 2-Mercaptoethylguanidine in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethylene thiourea. Retrieved from [Link]

-

LookChem. (2017, August 17). 2-mercaptoethylguanidine Safety Data Sheets(SDS). Retrieved from [Link]

- Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by 2-mercaptoethylguanidine and its disulfide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4070, (Mercaptoethyl)guanidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16760553, 2-Mercaptoethylguanidine monohydrochloride. Retrieved from [Link]

- Wu, J., et al. (2018).

- Schwartz, E. E., & Shapiro, B. (1960). The protection of mice against radiation by 2-mercaptoethylguanidine and its disulfide.

- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

-

ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... [Table]. Retrieved from [Link]

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]

- Kostiainen, R., et al. (2003).

- Cuzzocrea, S., et al. (1998). Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation. Free Radical Biology and Medicine, 24(3), 450-459.

- Chen, Y., et al. (2015). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Journal of Chemistry, 2015, 724018.

- Weiss, G., et al. (1993). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. Trends in Immunology, 40(7), 341-351.

- Griffiths, L., et al. (2015). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 39(8), 6438-6446.

- Ayene, I. S., et al. (1991). Radioprotective Effect of 2-mercaptopropionylglycine on Radiation-Induced Microsomal Lipid Peroxidation.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723650, Ethylenethiourea. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (n.d.). US10221132B2 - Process for the preparation of a sulfur-amine.

- Alderton, W. K., et al. (2001). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Journal of Leukocyte Biology, 69(6), 1007-1014.

-

Griffiths, L., et al. (2015). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. ResearchGate. Retrieved from [Link]

- House, R. V., et al. (2016). Macrophage-derived nitric oxide initiates T-cell diapedesis and tumor rejection. OncoImmunology, 5(10), e1222631.

- Google Patents. (n.d.). CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis.

-

SpectraBase. (n.d.). 3-Mercapto-1,2-propanediol - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. 2-Mercaptoethylguanidine monohydrochloride | C3H10ClN3S | CID 16760553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-MERCAPTOETHYL)-GUANIDINE SULFATE | 3979-00-8 [chemicalbook.com]

- 4. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Mercaptoethyl)guanidine | C3H9N3S | CID 4070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antiinflammatory effects of mercaptoethylguanidine, a combined inhibitor of nitric oxide synthase and peroxynitrite scavenger, in carrageenan-induced models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uni-saarland.de [uni-saarland.de]

- 8. Ethanol, 2-mercapto- [webbook.nist.gov]